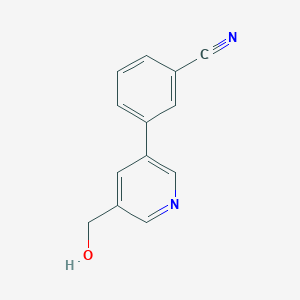

3-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile

Description

3-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile is a heteroaromatic compound featuring a benzonitrile moiety (a benzene ring with a nitrile group at the 3-position) linked to a pyridine ring substituted with a hydroxymethyl (-CH2OH) group at the 5-position. This structure combines the electron-withdrawing nitrile group with the polar hydroxymethyl functionality, making it a versatile intermediate in medicinal chemistry, particularly for targeting enzymes and receptors requiring hydrogen-bonding interactions. Its synthesis often involves cross-coupling reactions or functional group transformations, as seen in analogous compounds .

Properties

IUPAC Name |

3-[5-(hydroxymethyl)pyridin-3-yl]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-6-10-2-1-3-12(4-10)13-5-11(9-16)7-15-8-13/h1-5,7-8,16H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMLRRFLRVTCKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=CC(=C2)CO)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646998 | |

| Record name | 3-[5-(Hydroxymethyl)pyridin-3-yl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887973-94-6 | |

| Record name | 3-[5-(Hydroxymethyl)pyridin-3-yl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.

Attachment of the Benzonitrile Group: The benzonitrile group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the benzonitrile group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group or the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

Oxidation: Carboxylic acids, aldehydes

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and nitrile groups can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

3-(5-Aminopyridin-3-yl)benzonitrile (CAS: 1258628-06-6)

- Structure: Replaces hydroxymethyl with an amino (-NH2) group.

- Properties: Enhanced solubility due to the amino group’s polarity but reduced metabolic stability compared to hydroxymethyl derivatives.

3-(5-Hydroxy-6-oxo-1,6-dihydropyridin-3-yl)benzonitrile

- Structure : Pyridine is oxidized to a dihydropyridone (6-oxo-1,6-dihydropyridine) with additional hydroxylation.

Positional Isomers

2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile (CAS: 1346691-53-9)

- Structure : Nitrile group at the 2-position of the benzene ring instead of 3.

- Properties : Altered electronic distribution may affect receptor binding. For example, the meta-substituted nitrile in the target compound may enhance steric compatibility with certain allosteric sites compared to the ortho isomer .

Heterocyclic Replacements

Tetrazole Derivatives

- Examples :

- 3-(5-(Pyridin-3-yl)-2H-tetrazol-2-yl)benzonitrile (5k)

- 4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]benzonitrile

- Properties : Tetrazole rings act as bioisosteres for carboxylic acids, improving metabolic stability. These compounds exhibit potent α4β2α5 nicotinic acetylcholine receptor modulation (EC50 < 1 μM) .

Oxadiazole Derivatives

- Example : 4-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

- Used in kinase inhibitor scaffolds but lacks hydroxymethyl’s hydrogen-bonding capacity .

Bridged or Extended Ring Systems

Pyrrolopyridine Derivatives

Cyclopropane-Substituted Derivatives

- Example: 3-((5-((trans)-2-aminocyclopropyl)pyridin-2-yl)amino)benzonitrile hydrochloride

- Properties : Cyclopropane introduces conformational constraint, improving selectivity for mutant c-KIT (D816V) with IC50 values < 100 nM .

Comparative Data Table

Key Research Findings

- Hydroxymethyl vs. Amino Groups: Hydroxymethyl derivatives generally exhibit better metabolic stability than amino-substituted analogs due to reduced susceptibility to oxidative deamination .

- Tetrazole Bioisosteres : Tetrazole-containing analogs show superior in vitro efficacy (EC50 < 1 μM) for α4β2α5 receptors compared to hydroxymethyl derivatives, likely due to enhanced charge interactions .

- Positional Isomerism : Meta-substituted benzonitriles (e.g., 3-position) demonstrate higher binding affinity in allosteric modulators compared to ortho isomers, emphasizing the role of steric alignment .

Biological Activity

3-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile is a compound of interest in medicinal chemistry due to its structural features, which include a benzonitrile moiety and a hydroxymethyl-substituted pyridine. This unique combination suggests potential biological activity, particularly as an enzyme inhibitor, which warrants further exploration.

Structural Characteristics

The chemical structure of this compound can be represented as follows:

This compound's structure allows for diverse reactivity patterns, making it a valuable target for synthesis and biological studies. Its functional groups may interact with various biological targets, leading to potential therapeutic applications.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in the context of enzyme inhibition. The following table summarizes its potential biological targets based on structural similarities with known inhibitors:

| Compound Name | Target Enzyme | Activity |

|---|---|---|

| 2-Amino-4-ethyl-5-(4-hydroxyphenyl)pyridine | Topoisomerase II | Inhibition observed |

| 3-(2-Amino-4-ethyl-5-phenyl)pyridine | Various kinases | Moderate activity |

| 3-(2-Amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl)benzamide | GSK-3β | High selectivity |

The presence of the hydroxymethyl group and the benzonitrile moiety is believed to enhance the compound's ability to inhibit specific enzymes involved in disease pathways, such as cancer and inflammatory diseases .

The proposed mechanism of action for this compound involves its interaction with key enzymes. For instance, compounds with similar structures have been shown to inhibit topoisomerase II, an enzyme critical in DNA replication and repair . This inhibition can lead to antiproliferative effects in mammalian cells, making it a candidate for further investigation as an anticancer agent.

Case Studies

- Topoisomerase Inhibition : A study highlighted that benzopsoralens with hydroxymethyl groups demonstrated marked antiproliferative effects through topoisomerase II inhibition. This suggests that similar mechanisms may be applicable to this compound .

- GSK-3 Inhibition : Another investigation into GSK-3 inhibitors revealed that modifications in the pyridine structure significantly affected inhibitory potency. It is hypothesized that the incorporation of a hydroxymethyl group at strategic positions could enhance selectivity and potency against GSK isoforms .

Future Directions

Further research is essential to elucidate the specific biological targets and mechanisms of action for this compound. Potential studies could include:

- Binding Affinity Studies : Assessing how well the compound binds to various enzymes.

- In Vivo Testing : Evaluating the therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) Analysis : Understanding how modifications to the compound's structure affect its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.